Heliotrine
Overview
Description
Heliotrine is a naturally occurring pyrrolizidine alkaloid found in various species of the genus Heliotropium, such as Heliotropium europaeum and Heliotropium lasiocarpum . Pyrrolizidine alkaloids are known for their hepatotoxic and carcinogenic properties, making them significant in both toxicological and pharmacological studies .
Mechanism of Action
Target of Action
Heliotrine is a monoester pyrrolizidine alkaloid . The primary targets of this compound are the cells in the liver, specifically hepatoma cells . The liver is the primary site of this compound metabolism and is therefore the most affected organ.
Mode of Action
This compound interacts with its targets, the hepatoma cells, by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. This interaction results in changes at the cellular level, leading to the death of the affected cells .
Biochemical Pathways
This compound affects the biochemical pathways related to cell death and survival. The exact pathways and their downstream effects are still under investigation. It is known that the toxicity of this compound and other pyrrolizidine alkaloids arises from their metabolism to reactive pyrrolic esters . These metabolites can bind to cellular macromolecules, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, this compound is metabolized in the liver to produce reactive metabolites. These metabolites are responsible for the toxic effects of this compound . The bioavailability of this compound is influenced by its metabolism. Detailed information about the adme properties of this compound is currently limited .
Result of Action
The primary result of this compound’s action is hepatotoxicity, specifically the induction of apoptosis in hepatoma cells . This can lead to liver damage and potentially liver failure. In addition, this compound has been shown to have genotoxic effects, causing DNA damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the metabolism of this compound, potentially altering its toxicity. Additionally, factors such as the dose of this compound and the duration of exposure can influence its effects
Biochemical Analysis
Biochemical Properties
Heliotrine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with cytochrome P450 enzymes in the liver. These enzymes metabolize this compound into reactive intermediates, which can form adducts with cellular macromolecules such as DNA and proteins. This interaction leads to the formation of DNA cross-links and protein adducts, contributing to the compound’s genotoxic and hepatotoxic effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In hepatocytes, this compound induces DNA damage, leading to the activation of DNA damage response pathways. This activation results in cell cycle arrest and apoptosis. Additionally, this compound affects cell signaling pathways, including those involved in inflammation and oxidative stress. The compound also influences gene expression, leading to the upregulation of genes associated with DNA repair and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its bioactivation by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates can bind covalently to DNA, forming DNA adducts that interfere with DNA replication and transcription. This compound also inhibits the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition further contributes to the compound’s genotoxic effects. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but its reactive intermediates can degrade over time, reducing their genotoxic potential. Long-term exposure to this compound in in vitro and in vivo studies has shown persistent DNA damage and alterations in cellular function. These long-term effects include chronic inflammation, fibrosis, and the development of liver tumors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild DNA damage and cellular stress responses. At higher doses, the compound causes significant hepatotoxicity, characterized by liver necrosis, inflammation, and fibrosis. Threshold effects have been observed, with toxic effects becoming more pronounced at doses exceeding a certain threshold. High doses of this compound can also lead to systemic toxicity, affecting other organs such as the kidneys and lungs .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. The compound is metabolized by cytochrome P450 enzymes into reactive intermediates, which can undergo further biotransformation by phase II enzymes such as glutathione S-transferases. These enzymes conjugate the reactive intermediates with glutathione, facilitating their excretion from the body. This compound’s metabolism also affects metabolic flux and metabolite levels, leading to alterations in cellular redox status and energy metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters. Once inside the cells, this compound can bind to cellular proteins and nucleic acids, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and nuclear proteins, leading to genotoxic effects. The compound can also be found in the cytoplasm, where it interacts with cytoplasmic proteins and organelles such as mitochondria. This compound’s localization to specific subcellular compartments is influenced by targeting signals and post-translational modifications, which direct the compound to its sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amino alcohols with aldehydes or ketones under acidic conditions to form the pyrrolizidine ring .
Industrial Production Methods: Industrial production of heliotrine typically involves the extraction from plant sources, particularly from species of the genus Heliotropium. The extraction process includes drying the plant material, followed by solvent extraction and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Heliotrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide, a common metabolite found in plants.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrolizidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: this compound N-oxide
Reduction: Dihydrothis compound
Substitution: Various substituted pyrrolizidine derivatives
Scientific Research Applications
Heliotrine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and synthesis of pyrrolizidine alkaloids.
Biology: Investigated for its toxicological effects on liver cells and its role in plant defense mechanisms.
Medicine: Studied for its potential therapeutic applications, including its anti-tumor properties.
Comparison with Similar Compounds
Heliotrine is similar to other pyrrolizidine alkaloids such as lasiocarpine, retrorsine, and monocrotaline . this compound is unique in its specific structural features and biological activity:
Lasiocarpine: Known for its potent hepatotoxicity and carcinogenicity.
Retrorsine: Exhibits similar toxicological properties but differs in its metabolic pathways.
Monocrotaline: Primarily studied for its pulmonary toxicity and use in animal models of pulmonary hypertension.
This compound’s uniqueness lies in its specific reactivity and the formation of distinct metabolites that contribute to its toxicological profile .
Properties
IUPAC Name |
[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFKRLGHEKVMNT-UJDVCPFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075381 | |
Record name | Butanoic acid, 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methyl-, [(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303-33-3 | |
Record name | (+)-Heliotrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heliotrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methyl-, [(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HELIOTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYB88Y4FUZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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